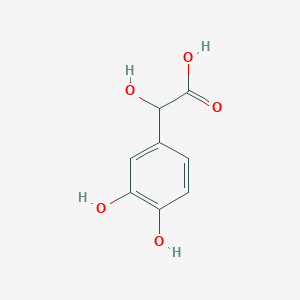

3,4-Dihydroxymandelic acid

Description

This compound has been reported in Homo sapiens with data available.

metabolite of L-dopa; RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMISIYKIHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862411 | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

775-01-9, 14883-87-5 | |

| Record name | (±)-3,4-Dihydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,4-dihydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of 3,4-Dihydroxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxymandelic acid (DHMA), a primary metabolite of the neurotransmitter norepinephrine (B1679862), is emerging as a molecule of significant interest in various biological processes. Historically viewed as a mere byproduct of catecholamine degradation, recent evidence has illuminated its multifaceted roles, including potent antioxidant and radical scavenging activities, neuroprotective potential, and its function as a signaling molecule in inter-kingdom communication between host and gut microbiota. This technical guide provides a comprehensive overview of the core biological functions of DHMA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Introduction

This compound (DHMA), also known as dihydroxymandelic acid, is a catechol compound derived from the metabolic breakdown of norepinephrine.[1][2] It is found in various mammalian tissues, with notable concentrations in the heart.[3] While its presence has been long recognized, its physiological significance is a subject of ongoing investigation. This guide delves into the established and putative biological functions of DHMA, with a focus on its quantitative biochemical properties and its involvement in cellular signaling.

Role in Neurotransmitter Metabolism

DHMA is an integral component of catecholamine metabolism. It is formed from norepinephrine through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and aldehyde dehydrogenase.

Norepinephrine Metabolism Pathway

The metabolic cascade leading to the formation of DHMA from norepinephrine is a critical pathway for the inactivation of this key neurotransmitter. The pathway involves the following key steps:

-

Oxidative Deamination: Norepinephrine is first metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

-

Oxidation: DOPEGAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.

Alternatively, norepinephrine can be O-methylated by catechol-O-methyltransferase (COMT) to form normetanephrine, which is then metabolized by MAO and ALDH to produce vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism. DHMA itself can also be a substrate for COMT, leading to the formation of VMA.

Potent Antioxidant and Radical Scavenging Activity

A growing body of evidence highlights the significant antioxidant properties of DHMA, positioning it as a potent endogenous protector against oxidative stress. Its catechol structure is key to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

DHMA has demonstrated superior antioxidant and radical scavenging activity in various in vitro assays compared to well-known antioxidants.

| Antioxidant Assay | Test Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | This compound | 4-fold higher activity than Ascorbic Acid, α-Tocopherol, and BHT | [3] |

| Ascorbic Acid | Standard | [3] | |

| α-Tocopherol | Standard | [3] | |

| Butylated Hydroxytoluene (BHT) | Standard | [3] | |

| Superoxide (B77818) Radical Scavenging | This compound | 5-fold smaller IC50 than Ascorbic Acid | [3][4] |

| Ascorbic Acid | Standard | [3][4] | |

| Hydroxyl Radical Scavenging | This compound | Data not available | |

| ORAC (Oxygen Radical Absorbance Capacity) | This compound | Data not available | |

| FRAP (Ferric Reducing Antioxidant Power) | This compound | Data not available |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (DHMA) and standards (Ascorbic acid, α-Tocopherol, BHT) at various concentrations.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and standards in methanol.

-

In a 96-well microplate, add 100 µL of each dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

-

This assay generates superoxide radicals through the phenazine (B1670421) methosulfate (PMS) and NADH reaction, which then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits this color formation.[5][6][7]

-

Reagents:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH solution (78 µM in buffer)

-

NBT solution (50 µM in buffer)

-

PMS solution (10 µM in buffer)

-

Test compound (DHMA) and standard (Ascorbic acid) at various concentrations.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and standard in the buffer.

-

In a 96-well microplate, add 50 µL of the test compound/standard dilution, 50 µL of NADH solution, and 50 µL of NBT solution to each well.

-

Initiate the reaction by adding 50 µL of PMS solution to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined from a dose-response curve.

-

Inter-kingdom Signaling: Role in Host-Microbiota Interactions

Recent studies have unveiled a fascinating role for DHMA as a signaling molecule in the communication between the host and gut microbiota, particularly with enterohemorrhagic Escherichia coli (EHEC).

Bacterial Metabolism of Norepinephrine to DHMA

Commensal gut bacteria can metabolize host-derived norepinephrine into DHMA. This biotransformation is a key step in the signaling cascade that influences the behavior of pathogenic bacteria.

Chemotaxis and Virulence Gene Expression in E. coli

DHMA acts as a potent chemoattractant for E. coli, guiding the bacteria towards specific locations within the host. Furthermore, DHMA has been shown to induce the expression of virulence genes in EHEC, potentially contributing to its pathogenicity. This signaling is mediated, at least in part, by the bacterial QseC sensor kinase.

Experimental Protocols

This assay quantitatively measures the chemotactic response of bacteria to a chemical gradient.[8][9][10][11][12]

-

Materials:

-

Bacterial culture (e.g., E. coli) grown to mid-log phase.

-

Chemotaxis buffer (e.g., PBS).

-

Capillary tubes (sealed at one end).

-

Test solution (DHMA in chemotaxis buffer) and control solution (buffer only).

-

Microscope slides and coverslips.

-

Plating media.

-

-

Procedure:

-

Wash and resuspend the bacterial culture in chemotaxis buffer to a defined optical density (e.g., OD600 of 0.5).

-

Fill capillary tubes with the test solution (DHMA) and control solution.

-

Place a drop of the bacterial suspension on a microscope slide.

-

Insert the open end of a filled capillary tube into the bacterial drop.

-

Incubate for a defined period (e.g., 60 minutes) to allow bacteria to swim into the capillary.

-

Remove the capillary, wipe the exterior, and expel the contents into a known volume of buffer.

-

Perform serial dilutions and plate the bacterial suspension to determine the number of colony-forming units (CFUs) that entered the capillary.

-

The chemotaxis index is calculated as the ratio of CFUs from the test capillary to the CFUs from the control capillary.

-

qPCR is used to quantify the changes in the expression of specific virulence genes in response to DHMA.[13][14][15]

-

Procedure:

-

Bacterial Culture and Treatment: Grow EHEC to mid-log phase and expose the culture to a specific concentration of DHMA or a vehicle control for a defined period.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform qPCR using primers specific for the target virulence genes (e.g., eae, stx1, stx2) and a reference housekeeping gene (e.g., rpoA). The reaction mixture typically contains cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the DHMA-treated samples to the control samples.

-

Neuroprotective Potential

The potent antioxidant properties of DHMA suggest a potential role in neuroprotection, although direct evidence is still emerging. By scavenging free radicals, DHMA may help mitigate oxidative stress, a key contributor to the pathology of various neurodegenerative diseases.

Protection Against Oxidative Stress-Induced Neuronal Damage

In a study on human primary fibroblasts, DHMA at concentrations of 0.001% and 0.0005% was shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.[3] While this study was not conducted on neuronal cells, it provides a basis for investigating the neuroprotective effects of DHMA.

Potential in Neurodegenerative Disease Models

Further research is warranted to explore the efficacy of DHMA in established in vitro and in vivo models of neurodegenerative diseases, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), MPP+, or rotenone.[16][17][18][19][20]

Physiological Concentrations of DHMA

The concentration of DHMA in various human tissues and fluids provides insight into its physiological relevance.

| Biological Matrix | Concentration Range | Reference |

| Plasma | ~1.73 µM (lithium heparin plasma) | [11] |

| Urine | ~0.58 nmol/m²/min (age 30-40), ~0.28 nmol/m²/min (age 63-85) | [21] |

| Cerebrospinal Fluid (CSF) | Data not available | |

| Heart Tissue | Present, but quantitative data is limited | [3] |

| Adrenal Gland | Expected to be present due to norepinephrine metabolism, but specific concentration data is lacking | [22][23][24][25] |

| Substantia Nigra | Expected to be present due to dopaminergic neuron metabolism, but specific concentration data is lacking | [26][27][28][29][30] |

Conclusion and Future Directions

This compound is a biologically active molecule with diverse functions that extend beyond its role as a simple metabolite. Its potent antioxidant capacity, coupled with its involvement in host-microbe signaling, suggests that DHMA may play a significant role in maintaining cellular homeostasis and influencing pathological processes.

Future research should focus on several key areas:

-

Comprehensive Antioxidant Profiling: Elucidating the efficacy of DHMA in a broader range of antioxidant assays (e.g., ORAC, FRAP, hydroxyl radical scavenging) to provide a more complete understanding of its antioxidant potential.

-

Neuroprotection Studies: Investigating the direct neuroprotective effects of DHMA in relevant in vitro and in vivo models of neurodegenerative diseases.

-

Mechanism of Action in Bacterial Signaling: Further dissecting the molecular mechanisms by which DHMA modulates bacterial chemotaxis and virulence, including the downstream targets of the QseC signaling pathway.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion of DHMA to better understand its physiological and potential therapeutic concentrations.

-

Clinical Relevance: Exploring the correlation between DHMA levels and the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders.

A deeper understanding of the biological functions of this compound holds promise for the development of novel therapeutic strategies targeting oxidative stress, infectious diseases, and neurological disorders.

References

- 1. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Superoxide Radical-scavenging Activity [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E. Coli chemotaxis [chemotaxis.biology.utah.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification and Characterization of Bacterial Chemoreceptors Using Quantitative Capillary and Gradient Plate Chemotaxis Assays [bio-protocol.org]

- 12. static.igem.org [static.igem.org]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Quantitative PCR measurements of Escherichia coli including shiga toxin-producing E. coli (STEC) in animal feces and environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of enterohemorrhagic Escherichia coli O157:H7 by using a multiplex real-time PCR assay for genes encoding intimin and Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Naringin Exhibits Neuroprotection Against Rotenone-Induced Neurotoxicity in Experimental Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protection by an antioxidant of rotenone-induced neuromotor decline, reactive oxygen species generation and cellular stress in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dihydroxymandelic acid (DHMA) - MetaboAge [metaboage.info]

- 22. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 23. Plasma dehydroepiandrosterone sulfate levels in patients with hyperfunctioning and non-hyperfunctioning adrenal tumors before and after adrenal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reduced serum levels of dehydroepiandrosterone sulphate in adrenal incidentalomas: a marker of adrenocortical tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]

- 27. Frontiers | Electrophysiological evidence for functionally distinct neuronal populations in the human substantia nigra [frontiersin.org]

- 28. Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The substantia nigra of the human brain. I. Nigrosomes and the nigral matrix, a compartmental organization based on calbindin D(28K) immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 3,4-Dihydroxymandelic Acid in Neurotransmitter Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a critical intermediate in the metabolic degradation of the catecholamine neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497). As a direct product of monoamine oxidase activity, the quantification and study of DHMA provide a window into neuronal and extraneuronal catecholamine turnover. This technical guide offers an in-depth exploration of DHMA's position in neurotransmitter metabolism, the key enzymatic reactions governing its formation and subsequent breakdown, quantitative data from relevant studies, and detailed experimental protocols for its analysis. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting catecholaminergic systems.

Introduction: The Significance of this compound (DHMA)

This compound is a catechol compound and a significant metabolite of norepinephrine and, by extension, epinephrine.[1][2] Its place in the intricate network of catecholamine catabolism makes it an important analyte for assessing the activity of the sympathetic nervous system and the effects of pharmacological agents. The degradation of catecholamines is essential for terminating their signaling and preventing their accumulation to toxic levels.[3][4] This process is primarily mediated by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] DHMA is a product formed when norepinephrine or epinephrine is first catabolized by MAO.[4] Consequently, its levels in biological fluids can reflect the rate of MAO-mediated catecholamine breakdown. Understanding the dynamics of DHMA provides valuable insights into both normal physiological processes and pathological conditions, including certain tumors and metabolic disorders.[6][7]

The Core Metabolic Pathway of Catecholamines Involving DHMA

The catabolism of norepinephrine and epinephrine proceeds via two primary, interconnected pathways. The specific route taken depends on the location of the neurotransmitter (e.g., within the neuron or in the synaptic cleft) and the tissue type.[3][5]

-

Pathway Initiated by Monoamine Oxidase (MAO): Inside the neuron, norepinephrine that is not sequestered in vesicles is primarily metabolized by MAO, an enzyme located on the outer mitochondrial membrane.[5][8] MAO catalyzes the oxidative deamination of norepinephrine and epinephrine to form an unstable aldehyde intermediate, 3,4-dihydroxy-phenylglycolaldehyde (DOPEGAL).[4] This aldehyde is then rapidly converted by aldehyde dehydrogenase (AD) into this compound (DHMA).[4]

-

Pathway Initiated by Catechol-O-Methyltransferase (COMT): Extraneuronal or circulating catecholamines are often first metabolized by COMT.[5] This enzyme methylates the 3-hydroxyl group of the catechol ring. Norepinephrine is converted to normetanephrine, and epinephrine is converted to metanephrine. These methylated intermediates can then be acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL), which is subsequently oxidized by aldehyde dehydrogenase to vanillylmandelic acid (VMA).

The Fate of DHMA: DHMA, formed via the MAO-initiated pathway, is a substrate for COMT. COMT methylates DHMA to produce vanillylmandelic acid (VMA).[5] VMA is the major end-product of both norepinephrine and epinephrine metabolism and is subsequently excreted in the urine.[3] Thus, DHMA serves as a direct precursor to VMA in one of the two major catabolic routes.

Visualization of Catecholamine Metabolism

Caption: Metabolic pathways of norepinephrine and epinephrine.

Key Enzymes in DHMA Metabolism

The formation and degradation of DHMA are governed by a specific set of enzymes. Understanding their function is crucial for interpreting DHMA levels.

| Enzyme | Abbreviation | Cellular Location | Role in DHMA Metabolism | Substrate(s) | Product(s) |

| Monoamine Oxidase | MAO | Outer mitochondrial membrane | Initiates the catabolic pathway leading to DHMA formation.[5] | Norepinephrine, Epinephrine | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) |

| Aldehyde Dehydrogenase | AD / ALDH | Cytosol, Mitochondria | Oxidizes the aldehyde intermediate to form DHMA.[4] | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | This compound (DHMA) |

| Catechol-O-Methyltransferase | COMT | Cytosol, Synaptic Cleft | Methylates DHMA to form the final major metabolite, VMA.[5] | This compound (DHMA) | Vanillylmandelic acid (VMA) |

Quantitative Data on DHMA

Quantitative analysis of DHMA is essential for research and clinical diagnostics. The following tables summarize key data from scientific literature.

Table 4.1: Normal Human Urinary Levels of Catecholamine Metabolites

This table presents average excretion rates from a study involving healthy human subjects.

| Compound | Abbreviation | Mean Urinary Level (μ g/24h ) | Standard Deviation (μ g/24h ) |

| This compound | DHMA / DOMA | 33.87 | ± 1.03 |

| 4-Hydroxy-3-methoxymandelic acid | VMA | 1202 | ± 41.3 |

| 3,4-Dihydroxyphenylglycol (B133932) | DHPG | 31.3 | ± 1.92 |

| 4-Hydroxy-3-methoxyphenylglycol | MHPG | 80.6 | ± 2.15 |

| Data sourced from a study using HPLC with electrochemical detection.[9] |

Table 4.2: Effects of Pharmacological Intervention on Plasma DHMA in Rats

This table shows the relative changes in plasma DHMA (DOMA) and DHPG in pithed rats following norepinephrine (NE) infusion and administration of various inhibitors.[8]

| Condition | Plasma NE Change | Plasma DHPG Change | Plasma DHMA (DOMA) Change |

| Exogenous NE Infusion | ~100-fold increase | ~12-fold increase | ~1.2-fold increase |

| Desipramine (NE Transporter Inhibitor) | - | Reduced to ~25% of control | Unchanged |

| Clorgyline (MAO-A Inhibitor) | - | Reduced to 15% of control | Reduced to 70% of control |

| Deprenyl (MAO-B Inhibitor) | - | Reduced to 26% of control | Reduced to 76% of control |

| Clorgyline + Deprenyl (Combined MAO Inhibition) | - | Vanished (<2% of control) | Remained at ~72% of control |

| These results highlight that neuronal uptake followed by MAO-A activity is predominant for DHPG formation, while the pathway to DHMA is less affected by these specific interventions, suggesting a different metabolic pool or pathway emphasis.[8] |

Experimental Protocols for DHMA Analysis

The accurate measurement of DHMA in biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a widely used and reliable technique.[9]

Sample Preparation

-

Collection: Collect 24-hour urine samples into containers with an acid preservative (e.g., HCl) to prevent oxidation of catechols. Plasma samples should be collected in tubes containing EDTA and sodium metabisulfite (B1197395) and immediately placed on ice.

-

Storage: Samples should be frozen at -80°C until analysis to ensure the stability of DHMA and other catecholamines.

-

Deproteinization (for Plasma/Urine): A simple deproteinization step is often sufficient for cleaning the sample before injection. This can be achieved by adding a precipitating agent like perchloric acid, followed by centrifugation to remove the precipitated proteins.[9] For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed.[10][11]

HPLC with Electrochemical Detection (HPLC-ECD)

This is a gold-standard method for quantifying catecholamines and their metabolites.

-

Principle: The method separates compounds based on their interaction with a stationary phase (reversed-phase C18 column) and a mobile phase. After separation, the compounds pass through an electrochemical detector. DHMA, being a catechol, is easily oxidized. The detector applies a specific potential, causing the oxidation of DHMA and generating an electrical current that is proportional to its concentration.

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A buffered aqueous-organic mixture (e.g., phosphate (B84403) buffer with methanol), containing an ion-pairing agent to improve retention of the acidic DHMA. A step-wise gradient elution with different mobile phase compositions may be used to separate a wide range of metabolites in a single run.[9]

-

Flow Rate: Typically 0.3-1.0 mL/min.

-

Temperature: Column temperature is maintained (e.g., 30°C) for reproducible retention times.[11]

-

-

Electrochemical Detection:

-

Detector: A coulometric or amperometric detector.

-

Working Electrode Potential: The potential is optimized for the selective oxidation of DHMA and other catechols while minimizing interference from other compounds.[9]

-

-

Quantification: Concentration is determined by comparing the peak area of DHMA in the sample to that of a known concentration standard run under the same conditions. An internal standard is used to correct for variations in sample preparation and injection volume.

Visualization of Experimental Workflow

Caption: General workflow for DHMA analysis by HPLC-ECD.

Other Biological Roles and Significance

Beyond its role as a metabolic intermediate, DHMA has been investigated for other biological activities.

-

Antioxidant Properties: Studies have demonstrated that DHMA possesses powerful antioxidative and radical scavenging activity.[12][13] Its catechol structure allows it to effectively scavenge free radicals. In one assay, it showed a 4-fold higher radical scavenging activity compared to standard antioxidants like ascorbic acid and tocopherol.[12]

-

Clinical Biomarker: Elevated levels of urinary catecholamine metabolites, including DHMA, are used as diagnostic indicators for neuroblastoma, a type of cancer that arises from immature nerve cells.[6]

-

Interkingdom Signaling: Research has shown that DHMA can be produced by commensal microbiota and can act as a signaling molecule for certain pathogens. For example, it promotes chemotaxis and virulence gene expression in enterohemorrhagic Escherichia coli (EHEC).[14][15]

Conclusion

This compound is a pivotal, albeit minor, metabolite in the catabolism of norepinephrine and epinephrine.[] Its formation via the MAO/aldehyde dehydrogenase pathway provides a direct measure of this specific route of neurotransmitter degradation. The accurate quantification of DHMA using robust analytical techniques like HPLC-ECD is indispensable for both basic neurochemical research and clinical diagnostics. Further investigation into its roles as an antioxidant and signaling molecule continues to broaden our understanding of its physiological and pathophysiological significance. This guide provides the foundational knowledge and methodological framework for professionals to effectively study and interpret the role of DHMA in neurotransmitter metabolism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catecholamine - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 6. Showing Compound this compound (FDB022719) - FooDB [foodb.ca]

- 7. Showing Compound 3,4-dihydroxymandelate (FDB030383) - FooDB [foodb.ca]

- 8. Norepinephrine metabolism in neuron: dissociation between 3,4-dihydroxyphenylglycol and this compound pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of this compound, 4-hydroxy-3-methoxymandelic acid, 3,4-dihydroxyphenylglycol, 4-hydroxy-3-methoxyphenylglycol, and their precursors, in human urine by HPLC with electrochemical detection | CiNii Research [cir.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]

- 12. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Norepinephrine Metabolite this compound Is Produced by the Commensal Microbiota and Promotes Chemotaxis and Virulence Gene Expression in Enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Norepinephrine Metabolite this compound Is Produced by the Commensal Microbiota and Promotes Chemotaxis and Virulence Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxymandelic Acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxymandelic acid (DHMA), a key metabolite of norepinephrine (B1679862). It details the historical context of its discovery within the broader field of catecholamine research, its biochemical synthesis, and its significant role as a potent antioxidant. This document furnishes researchers and drug development professionals with detailed experimental protocols for the synthesis and evaluation of DHMA, quantitative data on its antioxidant properties, and visualizations of its metabolic pathway and experimental workflows.

Introduction

This compound (DHMA), also known as DOMA, is a catechol that is the 3,4-dihydroxy derivative of mandelic acid.[1][2] It is primarily recognized as a metabolite of the neurotransmitter norepinephrine.[3] While initially considered a minor product of catecholamine breakdown, research has highlighted its significant biological activities, particularly its potent antioxidant and radical scavenging properties.[4] This guide delves into the discovery and history of DHMA, its biochemical significance, and provides the technical details necessary for its study and potential therapeutic application.

Discovery and History

The discovery of this compound is intrinsically linked to the extensive research on catecholamine metabolism that began in the early 20th century. Following the isolation and synthesis of adrenaline (epinephrine) in the early 1900s, the scientific community focused on understanding the biosynthesis and degradation of these vital neurotransmitters.[5]

The groundwork for understanding catecholamine metabolism was laid by pioneers such as Hermann Blaschko , who in 1939 described dopa decarboxylase, a key enzyme in their synthesis, and later contributed to the understanding of monoamine oxidase (MAO), a critical enzyme in their degradation.[2][4] The identification of norepinephrine as a neurotransmitter by Ulf von Euler in the 1940s was another crucial step.[6]

The 1950s saw a surge in research aimed at elucidating the metabolic pathways of catecholamines. Julius Axelrod's work in 1957 on the enzyme catechol-O-methyltransferase (COMT) was a landmark discovery, revealing a major pathway for catecholamine inactivation.[7] It was within this context of intense investigation into norepinephrine metabolism that its various metabolites, including DHMA, were identified. While a single, definitive publication marking the "discovery" of DHMA is not readily apparent, its identification emerged from the collective efforts of researchers in the mid-20th century who were meticulously characterizing the byproducts of norepinephrine breakdown. These early studies established that norepinephrine could be metabolized via two main enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[8] The action of MAO on norepinephrine produces the unstable intermediate 3,4-dihydroxymandelaldehyde, which is then rapidly converted to either 3,4-dihydroxyphenylglycol (B133932) (DHPG) by aldehyde reductase or to this compound (DHMA) by aldehyde dehydrogenase.[9]

Biochemical Significance and Properties

DHMA is a catechol compound, a class of organic compounds possessing a 1,2-dihydroxybenzene group.[10] This structure is central to its potent antioxidant activity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₅ | [11] |

| Molar Mass | 184.15 g/mol | [11] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | [11] |

| CAS Number | 775-01-9 | [11] |

| Melting Point | 137 °C (decomposes) | [8] |

| Solubility | Soluble in DMSO and Methanol (B129727) (slightly) | [8] |

Antioxidant Activity

DHMA has demonstrated significant antioxidant and radical scavenging capabilities, in some cases surpassing those of standard antioxidants.

| Assay | Result | Comparison Standard | Reference |

| DPPH Radical Scavenging | 4-fold higher activity | Ascorbic acid, Tocopherol, Butylated hydroxytoluene | [4] |

| Superoxide (B77818) Radical Scavenging | 5-fold smaller IC₅₀ value | Ascorbic acid | [4] |

| H₂O₂-induced Oxidative Stress in Human Primary Fibroblasts | Protective at 0.001% and 0.0005% levels | - | [4] |

Signaling and Metabolic Pathways

DHMA is a key metabolite in the degradation pathway of norepinephrine. The pathway involves several enzymatic steps and leads to various end products that are excreted in the urine.

Norepinephrine Degradation Pathway

The degradation of norepinephrine primarily occurs through the action of two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of DHMA is a result of the action of MAO followed by aldehyde dehydrogenase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DHMA and for key experiments to evaluate its antioxidant properties.

Synthesis of this compound

This protocol is based on the condensation of catechol and glyoxylic acid.[6][12]

Materials:

-

Catechol

-

Glyoxylic acid solution (e.g., 40 wt%)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Metal oxide (e.g., MgO, optional catalyst)

-

Organic alkaline compound (e.g., triethylamine, optional)

-

Reaction kettle with stirring mechanism and multiple inlets

Procedure:

-

Preparation of the Reaction Mixture: In the reaction kettle, sequentially add deionized water, the metal oxide, and the organic alkaline compound.

-

pH Adjustment: While stirring, add a sodium hydroxide solution to adjust the pH of the system to between 9 and 11.

-

Temperature Control: Maintain the temperature of the reaction mixture between 10-40 °C.

-

Reactant Addition: Simultaneously and slowly drip the glyoxylic acid solution, a sodium hydroxide solution, and a solution of catechol into the reaction kettle through separate pipelines over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be approximately 1:1.1-1.2:1.8-2.0.

-

Reaction: Continue the reaction with stirring for 5-7 hours under the same temperature and pH conditions.

-

Cooling and Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The product, this compound, can then be isolated and purified using standard techniques such as acidification, extraction, and crystallization.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][7][10]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Test sample (DHMA)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Prepare a stock solution of DHMA in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL). Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. For the blank, use the solvent instead of the sample.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals generated in situ.[4][13][14]

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer (pH 8.0)

-

Test sample (DHMA)

-

Positive control (e.g., Quercetin)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a tube or cuvette, prepare a reaction mixture containing Tris-HCl buffer, NBT solution (e.g., 50 µM), and NADH solution (e.g., 78 µM).

-

Addition of Test Sample: Add various concentrations of the DHMA solution to the reaction mixtures.

-

Initiation of Reaction: Start the reaction by adding PMS solution (e.g., 10 µM) to the mixture.

-

Incubation: Incubate the reaction mixture at 25 °C for 5 minutes.

-

Measurement: Measure the absorbance of the formazan (B1609692) product at 560 nm. A decrease in absorbance indicates superoxide radical scavenging activity.

-

Calculation and IC₅₀ Determination: Calculate the percentage of inhibition of NBT reduction and determine the IC₅₀ value as described for the DPPH assay.

Cellular Oxidative Stress Assay (DCF-DA Assay)

This assay measures the ability of a compound to protect cells from oxidative stress induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[2][5][15]

Materials:

-

Human primary fibroblasts or other suitable cell line

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

96-well cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) at 37 °C for 30 minutes.

-

Treatment: Wash the cells again with PBS to remove the excess probe. Add fresh medium containing various concentrations of DHMA and incubate for a specified period (e.g., 1 hour).

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to induce oxidative stress and incubate for another 30 minutes.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. An increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent DCF, indicating oxidative stress.

-

Analysis: Compare the fluorescence intensity in cells treated with DHMA and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect of DHMA.

Conclusion

This compound, a metabolite of norepinephrine, has emerged as a molecule of significant interest due to its potent antioxidant properties. Its discovery is a testament to the foundational research in catecholamine metabolism. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate the biological activities and therapeutic potential of DHMA. Future research may focus on its in vivo efficacy, bioavailability, and its potential application in conditions associated with oxidative stress.

References

- 1. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 2. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Julius Axelrod - Wikipedia [en.wikipedia.org]

- 5. The metabolism of adrenalin containing isotopic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. remedypublications.com [remedypublications.com]

- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 9. Catecholamine metabolism: a contemporary view with implications for physiology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jewishvirtuallibrary.org [jewishvirtuallibrary.org]

- 11. google.com [google.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for Norepinephrine (HMDB0000216) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dihydroxymandelic Acid: Chemical Structure, Properties, and Biological Significance

Introduction

3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a catechol that is a significant metabolite of the neurotransmitter norepinephrine (B1679862).[1][2] Found in various mammalian tissues, with a notable presence in the heart, DHMA has garnered considerable interest within the scientific community for its potent antioxidant and radical-scavenging properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is structurally the 3,4-dihydroxy derivative of mandelic acid.[1] It is classified as a catechol, a class of organic compounds containing a 1,2-benzenediol moiety, and is also an alpha-hydroxy acid.[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid[1] |

| Synonyms | DOMA, DHMA, 3,4-dihydroxyphenylglycolic acid[1][7] |

| CAS Number | 775-01-9[1] |

| Chemical Formula | C₈H₈O₅[1] |

| Molecular Weight | 184.15 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)O)O)O[8] |

| InChI Key | RGHMISIYKIHAJW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 137°C (decomposes)[9] |

| Boiling Point | 487.5 ± 40.0°C at 760 mmHg[9] |

| Solubility | DMF: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMSO: 10 mg/ml[7] |

| pKa (Predicted) | Not available |

| XLogP3 | -0.6[1] |

Biological Role and Significance

Metabolism of Norepinephrine

This compound is a key metabolite in the degradation pathway of norepinephrine. This process primarily involves two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[8][10] Norepinephrine is first converted to 3,4-dihydroxymandelaldehyde (B87611) by MAO. Subsequently, aldehyde dehydrogenase metabolizes this intermediate to this compound.[6][7] Alternatively, norepinephrine can be methylated by COMT to normetanephrine, which is then metabolized by MAO. The final major end product of both epinephrine (B1671497) and norepinephrine metabolism is vanillylmandelic acid (VMA).[11]

References

- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. medlink.com [medlink.com]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 8. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101898957A - Method for synthesizing 3, 4-dihydroxymandelic acid by glyoxylic acid method - Google Patents [patents.google.com]

The Natural Occurrence of 3,4-Dihydroxymandelic Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the neurotransmitter norepinephrine (B1679862), is naturally present in various mammalian tissues and physiological fluids. Its role extends beyond being a simple breakdown product, with evidence suggesting significant antioxidant properties. Understanding the biosynthesis, metabolism, and tissue distribution of DHMA is crucial for researchers in neuroscience, cardiology, and pharmacology, as its levels can serve as a biomarker for sympathoadrenal activity and oxidative stress. This technical guide provides a comprehensive overview of the natural occurrence of DHMA in mammals, detailing its metabolic pathways, summarizing quantitative data on its concentration in various tissues, and outlining the experimental protocols for its detection and quantification.

Introduction

This compound (DHMA), also known as DOMA, is a catechol acid and a primary metabolite of norepinephrine, a critical neurotransmitter and hormone in mammals.[1][2] While historically viewed as an inactive byproduct of catecholamine degradation, recent studies have highlighted its potent antioxidant and radical scavenging activities, suggesting a broader physiological significance.[1][2] This guide delves into the endogenous presence of DHMA in mammals, providing a detailed examination of its biochemical pathways and quantitative occurrence.

Biosynthesis and Metabolism of this compound

The formation and degradation of DHMA are intricately linked to the metabolic cascade of norepinephrine. The primary pathway involves the action of two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (AD).

Biosynthesis:

Norepinephrine, upon its release from sympathetic nerve endings or the adrenal medulla, can be taken up by cells where it is metabolized. The initial step in the formation of DHMA is the oxidative deamination of norepinephrine by monoamine oxidase (MAO) , leading to the unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). Subsequently, aldehyde dehydrogenase (AD) rapidly converts DOPEGAL to this compound.

Metabolism:

DHMA is not an end-product of norepinephrine metabolism. It is further metabolized by the enzyme catechol-O-methyltransferase (COMT) , which catalyzes the methylation of the 3-hydroxyl group on the catechol ring. This reaction converts DHMA to vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism, which is then excreted in the urine.

Signaling Pathway Diagram

Quantitative Data on the Natural Occurrence of DHMA

While DHMA is known to be present in various mammalian tissues, comprehensive quantitative data remains somewhat limited in publicly available literature. The following tables summarize the available information on DHMA concentrations in different biological matrices. It is important to note that concentrations can vary significantly based on species, physiological state, and the analytical methods employed.

Table 1: Concentration of this compound in Human Biological Fluids

| Biological Fluid | Concentration Range | Method of Analysis | Reference(s) |

| Plasma | Not consistently detected/quantified | HPLC-ECD | [3] |

| Urine | Qualitative detection reported | Paper Electrophoresis, GC-MS | [4][5][6] |

Table 2: Concentration of this compound in Mammalian Tissues

| Tissue | Species | Concentration Range | Method of Analysis | Reference(s) |

| Heart | General (Mammalian) | Present, but not quantified | General Biochemical Assays | [1][2] |

| Brain | Rat | Not quantified, but detected | LC-MS/MS | [7] |

| Adrenal Glands | Human | Present, but not quantified | Enzymatic Assay | [3] |

Note: The lack of specific quantitative data in readily accessible literature highlights an area for further research.

Experimental Protocols for the Analysis of DHMA

The accurate quantification of DHMA in biological samples is challenging due to its low endogenous concentrations and potential for interference from other catecholamine metabolites. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the analysis of electrochemically active compounds like DHMA.

Experimental Workflow:

Detailed Protocol (General Principles):

-

Sample Preparation:

-

Plasma/Urine: Acidify the sample (e.g., with perchloric acid) to precipitate proteins and stabilize catechols. Centrifuge to remove the precipitate.

-

Tissue: Homogenize the tissue in an acidic solution (e.g., perchloric acid). Centrifuge to clear the homogenate.

-

Extraction: Use a solid-phase extraction (SPE) cartridge (e.g., alumina (B75360) or a cation exchange resin) to selectively adsorb catecholamines and their metabolites. Wash the cartridge to remove interfering substances. Elute the analytes with a suitable acidic solution.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate) at a low pH (around 3-4) containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

-

Electrochemical Detection:

-

Working Electrode: Glassy carbon electrode.

-

Potential: An oxidative potential (e.g., +0.65 to +0.85 V) is applied to detect the oxidation of the catechol moiety of DHMA.

-

-

Quantification:

-

An internal standard (e.g., iso-vanillylmandelic acid) is added to the initial sample to correct for extraction losses and variations in instrument response.

-

A calibration curve is generated using standard solutions of DHMA of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of DHMA, offering high specificity. A derivatization step is required to make the non-volatile DHMA amenable to gas chromatography.

Experimental Workflow:

Detailed Protocol (General Principles):

-

Sample Preparation and Extraction: Similar to the initial steps for HPLC-ECD, involving acidification, homogenization (for tissues), and extraction to isolate the organic acid fraction.

-

Derivatization:

-

The dried extract is reacted with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of DHMA.[5][8][9]

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Injection: Splitless or split injection depending on the concentration of the analyte.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized DHMA.

-

-

Quantification:

-

A deuterated internal standard of DHMA is often used for accurate quantification.

-

A calibration curve is constructed by analyzing standard solutions of derivatized DHMA.

-

Enzymatic Assay

Enzymatic assays offer a more traditional approach for the quantification of DHMA.[3]

Principle:

This method typically involves the enzymatic conversion of DHMA to a product that can be easily measured, for example, through a change in absorbance or fluorescence. A common approach involves the use of catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor (S-adenosyl-L-methionine, [³H]SAM). The radiolabeled VMA formed is then separated and quantified.

Detailed Protocol (General Principles):

-

Sample Preparation: Similar to other methods, involving extraction and purification of DHMA from the biological matrix.

-

Enzymatic Reaction: The extracted sample is incubated with COMT and [³H]SAM in a suitable buffer.

-

Separation: The radiolabeled VMA is separated from the unreacted [³H]SAM and other components using techniques like thin-layer chromatography (TLC) or solvent extraction.

-

Quantification: The radioactivity of the separated VMA is measured using a scintillation counter. The amount of DHMA in the original sample is then calculated based on the specific activity of the [³H]SAM and a standard curve.

Conclusion

This compound is a naturally occurring metabolite of norepinephrine in mammals, found in various tissues and biological fluids. While its primary role is within the catecholamine degradation pathway, its antioxidant properties suggest a potential for broader physiological functions. The accurate quantification of DHMA can provide valuable insights into sympathetic nervous system activity and may serve as a biomarker in various pathological conditions. The methodologies outlined in this guide, particularly HPLC-ECD and GC-MS, provide the necessary tools for researchers to investigate the role of DHMA in health and disease. Further research is warranted to establish a more comprehensive quantitative profile of DHMA across different mammalian species and tissues, which will undoubtedly enhance our understanding of its biological significance.

References

- 1. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic assay for this compound (DOMA) in human urine, plasma, and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DETERMINATION OF URINARY this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erndim.org [erndim.org]

- 9. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dihydroxymandelic Acid: A Comprehensive Technical Guide on its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the catecholamine norepinephrine (B1679862), is increasingly recognized for its significant involvement in various physiological and pathological processes. This technical guide provides an in-depth exploration of DHMA's core metabolic pathways, its quantitative presence in biological fluids, and its emerging role as a biomarker. Detailed experimental protocols for its quantification and functional assessment are provided, alongside visual representations of its metabolic journey, to support further research and drug development efforts in neurochemistry, oncology, and oxidative stress-related diseases.

Introduction

This compound (DHMA), also known as domanoid acid, is a catechol compound primarily derived from the metabolic breakdown of norepinephrine.[1] As an intermediate in the catecholamine degradation pathway, DHMA levels can reflect the activity of the sympathetic nervous system and are altered in various disease states, including neuroendocrine tumors and neurodegenerative disorders.[2][3] Beyond its role as a simple catabolite, DHMA possesses potent antioxidant and radical-scavenging properties, suggesting a functional role in mitigating oxidative stress.[2][4][5] This guide delves into the intricate metabolic pathways involving DHMA, presents quantitative data on its physiological concentrations, and provides detailed methodologies for its analysis, aiming to equip researchers with the necessary knowledge to explore its full therapeutic and diagnostic potential.

Metabolic Pathways of this compound

The metabolism of DHMA is intrinsically linked to the catecholamine pathway, primarily involving its synthesis from norepinephrine and its subsequent conversion to vanillylmandelic acid (VMA).

Biosynthesis of this compound

The formation of DHMA is a two-step process initiated by the oxidative deamination of norepinephrine by the enzyme monoamine oxidase (MAO) . This reaction yields the unstable intermediate, 3,4-dihydroxymandelaldehyde (B87611). Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of this aldehyde to produce this compound.

Figure 1: Biosynthesis pathway of this compound (DHMA).

Degradation of this compound

DHMA is further metabolized to vanillylmandelic acid (VMA), a major end-product of catecholamine metabolism that is excreted in the urine. This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring of DHMA.

Figure 2: Degradation pathway of this compound (DHMA).

Quantitative Data of this compound

The concentration of DHMA in biological fluids is a valuable indicator of catecholamine metabolism and can be altered in various physiological and pathological states.

| Biological Matrix | Normal Concentration Range | Pathological Significance | References |

| Human Plasma | 0.011 ± 0.004 µM | Elevated levels may be observed in patients with neuroendocrine tumors such as neuroblastoma and pheochromocytoma. | [5] |

| Human Urine | Not definitively established; reported as a minor metabolite. | Increased excretion is associated with neuroblastoma.[3] | [6][7][8][9] |

| Human Cerebrospinal Fluid (CSF) | Not definitively established. Levels of related metabolites are measured for neurological research. | Alterations in catecholamine metabolites in CSF are studied in the context of neurodegenerative diseases like Parkinson's disease. | [6][10][11][12][13][14][15] |

Experimental Protocols

Accurate quantification of DHMA is crucial for its clinical and research applications. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

Quantification of DHMA in Urine by HPLC-ECD

This protocol outlines a method for the determination of DHMA in human urine using HPLC with electrochemical detection.

4.1.1. Sample Preparation

-

Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., hydrochloric acid) to prevent degradation of catecholamines and their metabolites.

-

Thoroughly mix the 24-hour urine collection and measure the total volume.

-

Centrifuge an aliquot of the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

-

The supernatant can be subjected to a solid-phase extraction (SPE) procedure for sample cleanup and concentration. A variety of SPE cartridges are commercially available for catecholamine metabolite extraction. Follow the manufacturer's instructions for the specific cartridge used.

-

Elute the retained DHMA from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

4.1.2. HPLC-ECD Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at an acidic pH (typically around 3.0), containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Electrochemical Detector: A glassy carbon working electrode is commonly used. The potential should be optimized for the detection of DHMA, typically in the range of +0.6 to +0.8 V.

-

Injection Volume: 20 µL.

4.1.3. Calibration and Quantification

-

Prepare a series of standard solutions of DHMA of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared urine samples.

-

Quantify the concentration of DHMA in the samples by comparing their peak areas to the calibration curve.

Figure 3: General workflow for HPLC-ECD analysis of urinary DHMA.

Quantification of DHMA in Plasma by GC-MS

This protocol provides a general outline for the analysis of DHMA in plasma using GC-MS, which typically requires derivatization to increase volatility.[16]

4.2.1. Sample Preparation and Derivatization

-

Collect blood in a tube containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of DHMA).

-

Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724) or methanol. Vortex and then centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Derivatize the dried extract to make it volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17] This converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific time.

4.2.2. GC-MS Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: An oven temperature program is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

4.2.3. Calibration and Quantification

-

Prepare calibration standards containing known concentrations of DHMA and the internal standard and subject them to the same extraction and derivatization procedure as the plasma samples.

-

Generate a calibration curve by plotting the ratio of the peak area of the DHMA derivative to the peak area of the internal standard derivative against the concentration of DHMA.

-

Analyze the derivatized plasma samples and quantify DHMA using the calibration curve.

Figure 4: General workflow for GC-MS analysis of plasma DHMA.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay can be adapted to measure the activity of ALDH using 3,4-dihydroxymandelaldehyde as a substrate. The principle involves monitoring the production of NADH, which can be measured spectrophotometrically or fluorometrically.[18][19][20][21][22]

4.3.1. Reagents

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

NAD+ solution (e.g., 2.5 mM in assay buffer)

-

3,4-dihydroxymandelaldehyde substrate solution (concentration to be optimized)

-

Enzyme source (e.g., tissue homogenate, cell lysate)

-

(Optional) NADH detection reagent for colorimetric or fluorometric assay.

4.3.2. Procedure

-

Prepare a reaction mixture containing the assay buffer and NAD+ solution.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding the 3,4-dihydroxymandelaldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm (for direct NADH measurement) or the development of color/fluorescence if using a detection reagent.

-

Calculate the enzyme activity based on the rate of change in absorbance/fluorescence and the molar extinction coefficient of NADH or a standard curve.

This compound as a Biomarker

Neuroendocrine Tumors

Elevated levels of DHMA and other catecholamine metabolites are well-established biomarkers for neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[7][19][23][24][25] These tumors often produce and metabolize excessive amounts of catecholamines, leading to increased concentrations of their metabolites in plasma and urine. The measurement of DHMA, in conjunction with other metabolites like VMA and homovanillic acid (HVA), is a cornerstone in the diagnosis and monitoring of these cancers.

Oxidative Stress

DHMA has demonstrated significant antioxidant and radical-scavenging capabilities in various in vitro assays.[2][4][5] It has been shown to be a more potent radical scavenger than standard antioxidants like ascorbic acid and tocopherol.[5] Its ability to protect cells from hydrogen peroxide-induced oxidative stress highlights its potential as a protective endogenous molecule.[5] The measurement of DHMA levels could potentially serve as an indirect biomarker of oxidative stress, where lower levels might indicate an increased consumption of this antioxidant in response to heightened oxidative conditions. However, more research is needed to establish a direct correlation between DHMA levels and established markers of oxidative stress in clinical settings.

Conclusion